

4-(2-Aminoethyl)-2-chlorophenol Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 4-(2-Aminoethyl)-2-chlorophenol

Cat. No.: B1613402

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known properties of **4-(2-Aminoethyl)-2-chlorophenol** hydrochloride (CAS No: 35607-19-3). Due to the limited publicly available data for this specific molecule, this document also incorporates information from structurally related compounds, including its parent compound tyramine and other chlorinated phenols and phenylethylamines, to offer a predictive assessment of its physicochemical characteristics, potential biological activity, and toxicological profile. All data derived from analogous compounds is clearly indicated. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Core Physicochemical Properties

Directly available data for **4-(2-Aminoethyl)-2-chlorophenol** hydrochloride is limited. The following table summarizes the known properties of the target compound and compares them with its non-chlorinated parent compound, tyramine hydrochloride, to provide context.

Property	4-(2-Aminoethyl)-2-chlorophenol Hydrochloride	Tyramine Hydrochloride (Analogue)	Data Source
CAS Number	35607-19-3	60-19-5	Internal Database
Molecular Formula	C ₈ H ₁₁ Cl ₂ NO	C ₈ H ₁₂ ClNO	PubChem
Molecular Weight	208.08 g/mol	173.64 g/mol	PubChem
Appearance	Not specified	Solid	PubChem
Melting Point	Not specified	269 °C	PubChem
Solubility	Not specified	Soluble in water	PubChem
pKa	Not specified	9.6 (amino group), 10.5 (phenolic hydroxyl) (estimated)	PubChem

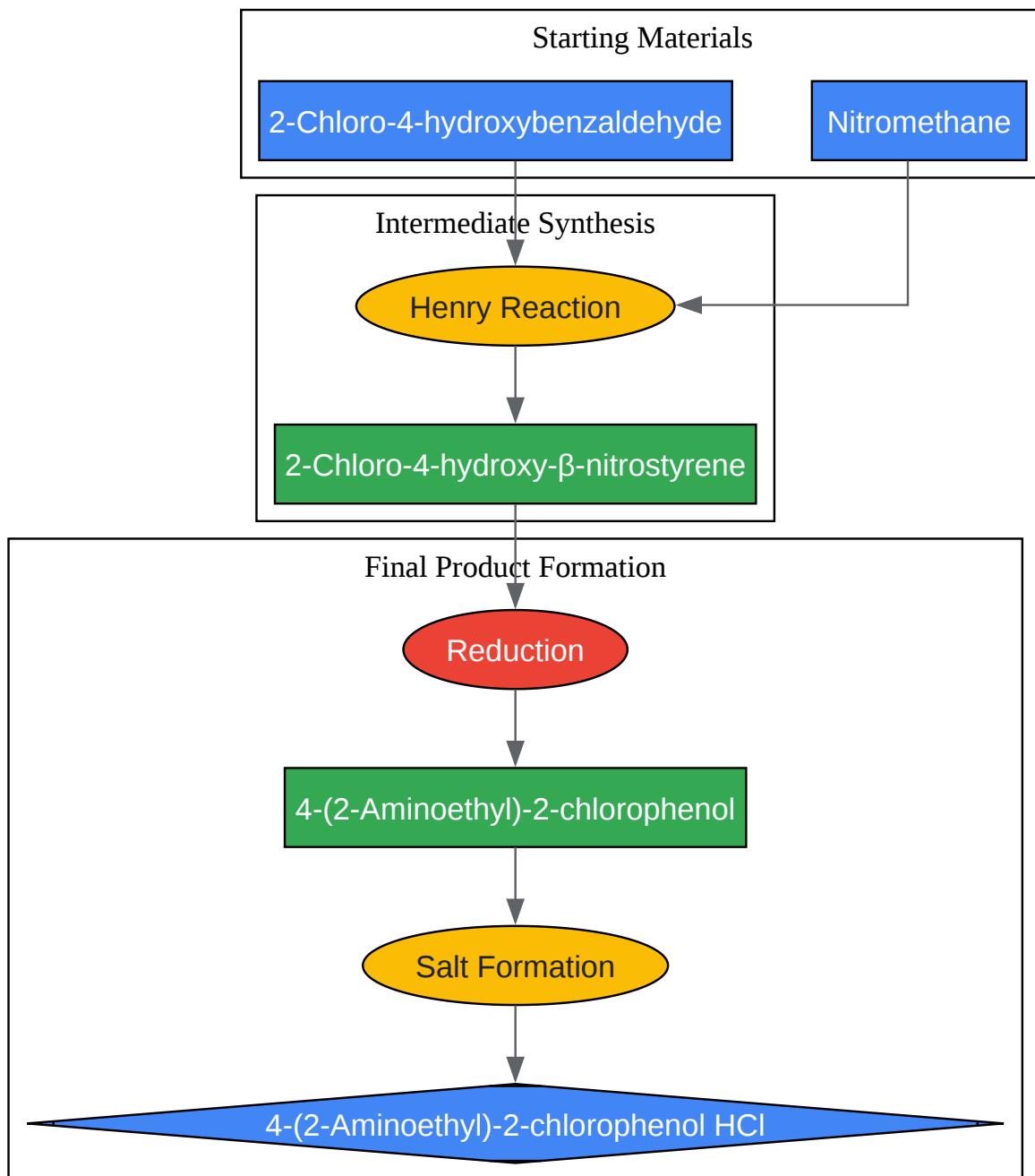
Synthesis and Analytical Protocols

Detailed experimental protocols for the synthesis of **4-(2-Aminoethyl)-2-chlorophenol** hydrochloride are not readily available in peer-reviewed literature. However, a plausible synthetic route can be inferred from general organic chemistry principles and published methods for analogous compounds.

Postulated Synthetic Pathway

A potential synthesis could involve the chlorination of a suitable tyramine precursor, followed by deprotection, or the reduction of a chlorinated nitrostyrene derivative. A generalized workflow for the synthesis of 2-aminoethylphenols often involves the reduction of a corresponding nitrovinylphenol.

Diagram: Postulated Synthesis Workflow



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Caption: A potential synthetic route to **4-(2-Aminoethyl)-2-chlorophenol HCl**.

General Experimental Protocol for Reduction of a Nitrovinylphenol (Analogous Synthesis)

The following is a generalized protocol for the reduction of a nitrovinylphenol to the corresponding aminoethylphenol, which could be adapted for the synthesis of the title compound.

- **Reaction Setup:** A solution of the 2-chloro-4-hydroxy- β -nitrostyrene intermediate in a suitable solvent (e.g., THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- **Reduction:** A reducing agent, such as lithium aluminum hydride (LiAlH_4), is cautiously added portion-wise to the stirred solution at a controlled temperature (typically 0 °C).
- **Quenching:** After the reaction is complete (monitored by TLC), the reaction is carefully quenched by the sequential addition of water and an aqueous base (e.g., 15% NaOH solution).
- **Workup:** The resulting slurry is filtered, and the filter cake is washed with the reaction solvent. The filtrate is then dried over an anhydrous salt (e.g., Na_2SO_4), filtered, and the solvent is removed under reduced pressure.
- **Purification:** The crude product is purified by a suitable method, such as column chromatography on silica gel.
- **Salt Formation:** The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or methanol) and treated with a solution of HCl in the same or a compatible solvent to precipitate the hydrochloride salt. The salt is then collected by filtration and dried.

Analytical Characterization

The characterization of **4-(2-Aminoethyl)-2-chlorophenol** hydrochloride would typically involve:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR to confirm the chemical structure.

- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
- High-Performance Liquid Chromatography (HPLC): To assess purity.
- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

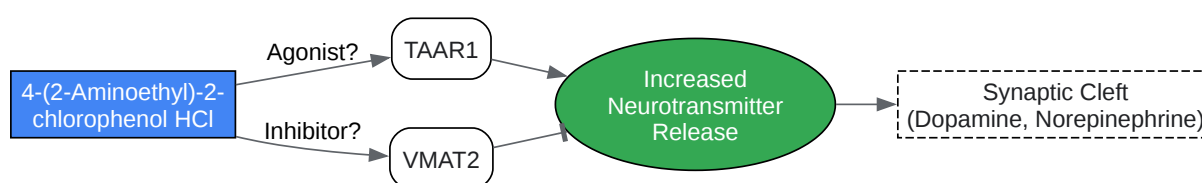
Pharmacological Profile (Inferred)

There is no specific pharmacological data available for **4-(2-Aminoethyl)-2-chlorophenol** hydrochloride. However, its structure as a phenylethylamine derivative suggests potential activity as a modulator of monoamine neurotransmitter systems.

Mechanism of Action (Hypothesized)

The parent compound, tyramine, is a known trace amine that can act as a releasing agent for catecholamines such as dopamine, norepinephrine, and epinephrine.[1] It exerts its effects by binding to the trace amine-associated receptor 1 (TAAR1) and inhibiting the vesicular monoamine transporter 2 (VMAT2) in monoamine neurons.[2] It is plausible that **4-(2-Aminoethyl)-2-chlorophenol** hydrochloride could share a similar mechanism of action, potentially with altered potency or selectivity due to the presence of the chlorine atom.

Diagram: Hypothesized Signaling Pathway



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References

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